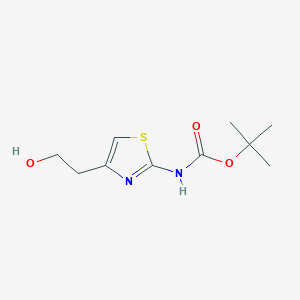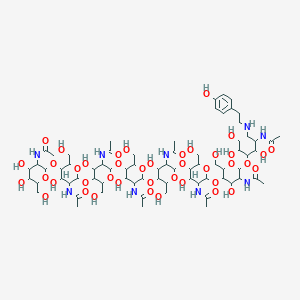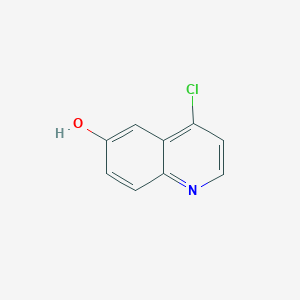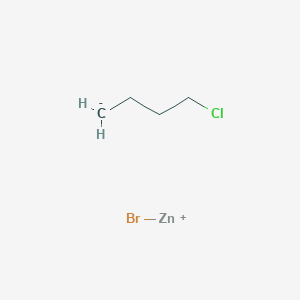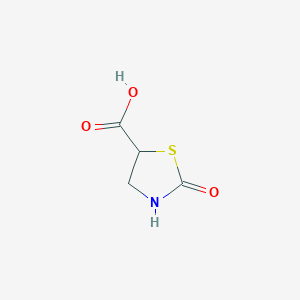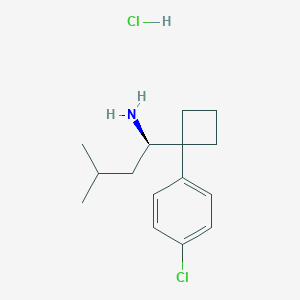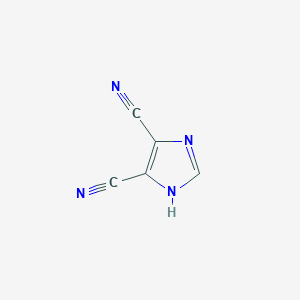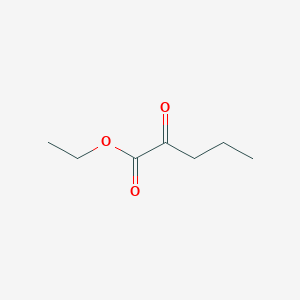
Ethyl 2-oxovalerate
Übersicht
Beschreibung
Ethyl 2-oxovalerate, also known as ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV), is a chemical compound that has been utilized in various organic synthesis reactions. It serves as a precursor for the synthesis of different heterocyclic compounds, which have potential applications in medicinal chemistry and materials science. The reactions involving ethyl 2-oxovalerate often lead to the formation of compounds with diverse structural motifs and biological activities .
Synthesis Analysis
The synthesis of ethyl 2-oxovalerate derivatives has been explored through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were synthesized using ethyl acetoacetate and respective benzaldehydes in the presence of piperidine and trifluoroacetic acid under reflux conditions . Additionally, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been reported to yield ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating the versatility of ethyl 2-oxovalerate derivatives in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of ethyl 2-oxovalerate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed a monoclinic crystal system with a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, also adopting a Z conformation .
Chemical Reactions Analysis
Ethyl 2-oxovalerate is involved in reactions that lead to the formation of various heterocyclic compounds. For instance, it reacts with 2-aminobenzamide analogs and 2-aminothiophenol to produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions . Additionally, it has been used in reactions with indole analogs to form trisubstituted pyrimido[1,2-a]indoles and other indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxovalerate derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the oxo group, can affect the reactivity and stability of these compounds. The crystallographic studies provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding their reactivity patterns and potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Ethyl 2-oxovalerate has been utilized in various synthetic and catalytic applications. A notable example is its use in the synthesis of chiral α-hydroxy-γ-butyrolactone via asymmetric hydrogenation, demonstrating its utility in producing complex organic compounds (Blandin, Carpentier, & Mortreux, 1998). Additionally, it has been involved in the synthesis of oxovanadium(IV) complexes, which are catalysts for ethylene homo- and copolymerization, highlighting its role in polymer chemistry (Białek et al., 2014).
Analytical Chemistry
In analytical chemistry, ethyl 2-oxovalerate has been employed as an internal standard in the direct determination of volatile compounds in alcoholic beverages, indicating its significance in food and beverage analysis (Charapitsa et al., 2021).
Environmental and Sustainability Studies
Ethyl 2-oxovalerate has also found application in environmental and sustainability studies. For instance, its derivatives were used in the assessment of sustainability metrics in the catalytic production of higher alcohols from ethanol, thereby contributing to the development of more sustainable chemical processes (Patel et al., 2015).
Biomedical Applications
In the field of biomedical science, derivatives of ethyl 2-oxovalerate, such as ethyl 2-cyanoacrylate, have been studied for their histopathological effects following surgical application, demonstrating its potential in medical procedures (Kaplan et al., 2004).
Polymer Science
Ethyl 2-oxovalerate plays a role in polymer science as well, particularly in the synthesis and study of polymers like poly(2-ethyl-2-oxazoline), which are important in various applications including biomedicine (Vergaelen et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWBBMSDMSDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198490 | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxovalerate | |
CAS RN |
50461-74-0 | |
| Record name | Ethyl 2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50461-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


